molecular formula C26H34N6O3 B12053508 N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12053508
M. Wt: 478.6 g/mol
InChI Key: BYPCFSSOHOLOCZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core, a carboxamide group, and a morpholinylpropyl side chain. Its synthesis and structural elucidation likely involve advanced crystallographic techniques such as SHELX programs for small-molecule refinement and structure solution .

Properties

Molecular Formula

C26H34N6O3

Molecular Weight

478.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H34N6O3/c1-18-7-5-11-32-23(18)29-24-21(26(32)34)17-20(25(33)28-19-8-3-2-4-9-19)22(27)31(24)12-6-10-30-13-15-35-16-14-30/h5,7,11,17,19,27H,2-4,6,8-10,12-16H2,1H3,(H,28,33)

InChI Key

BYPCFSSOHOLOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC5CCCCC5

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in Carboxamide Derivatives

The compound shares functional motifs with several carboxamide-containing molecules documented in pharmacological and crystallographic studies:

Compound Name Key Structural Features Analytical Methods Employed
5-(3,3-Dimethyltriazeno)imidazole-4-carboxamide Imidazole core with triazeno and carboxamide groups PubMed database literature surveys
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam with thiadiazole and carboxamide groups Pharmacopeial testing standards
Target Compound Triazatricyclo core with morpholinylpropyl and carboxamide substituents SHELX refinement, ORTEP-3/WinGX visualization

Key Differences :

  • Side Chains : The morpholinylpropyl group introduces hydrophilic and hydrogen-bonding capabilities, contrasting with the thiadiazole or tetrazole moieties in related compounds .
Physicochemical and Analytical Comparisons
  • Crystallographic Tools : The compound’s structural complexity necessitates advanced software like SHELXL for refinement and WinGX/ORTEP-3 for graphical representation, paralleling methodologies used for smaller carboxamides .
Pharmacological Inferences
  • Triazeno Imidazole Carboxamides: Compounds like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide are studied for antitumor activity, suggesting that the target compound’s triazeno-like groups may confer similar bioactivity .

Biological Activity

N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is C17H23N5O3C_{17}H_{23}N_{5}O_{3}, with a molecular weight of approximately 345.40 g/mol . The compound features:

  • Cyclohexyl Group : Contributes to hydrophobic interactions.
  • Imino Group : Enhances reactivity and potential interaction with biological targets.
  • Carboxamide Functionality : May influence solubility and bioavailability.

Structural Comparison

Compound NameStructural FeaturesUnique Properties
N-cyclohexyl-N'-methylureaContains urea functional groupPotentially lower reactivity
N-cyclohexyl-N'-phenylureaPhenyl substitutionEnhanced hydrophobic interactions
N-cyclohexyl-N'-benzoylureaBenzoyl moietyMay exhibit different biological activities

N-cyclohexyl-6-imino has a more intricate triazatricyclic framework combined with diverse functional groups that enhance its reactivity and potential biological activity compared to these simpler analogs .

Research indicates that compounds similar to N-cyclohexyl-6-imino exhibit various biological activities. The exact mechanisms remain to be fully elucidated; however, studies suggest potential interactions with:

  • Enzymatic Targets : Possible inhibition or modulation of enzyme activity.
  • Receptor Binding : Engagement with specific receptors that could lead to therapeutic effects.

Further studies are necessary to clarify the exact biological mechanisms and therapeutic potentials of this compound .

Therapeutic Applications

The potential applications of N-cyclohexyl-6-imino include:

  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth.
  • Antimicrobial Properties : Potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Possible benefits in neurodegenerative disease models.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a study on a related triazatricyclic compound showed significant cytotoxicity against breast cancer cells, suggesting a similar potential for N-cyclohexyl-6-imino.

Antimicrobial Properties

A comparative analysis indicated that derivatives of this compound exhibited antimicrobial activity against Gram-positive bacteria. This highlights the need for further exploration into its efficacy as an antibiotic agent.

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